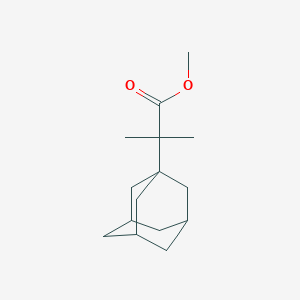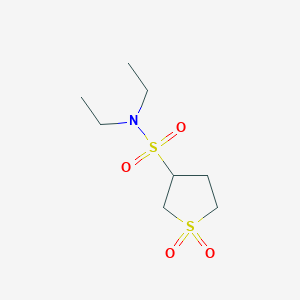![molecular formula C17H14N4O2S B241834 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
The mechanism of action of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not yet fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In addition, it has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects make it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for the research of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methyl-3-furyl-1,2,4-triazole-5-thiol with 2-methoxyphenylacetylene in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the final compound.
Propiedades
Nombre del producto |
6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H14N4O2S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H14N4O2S/c1-11-13(9-10-23-11)16-18-19-17-21(16)20-15(24-17)8-7-12-5-3-4-6-14(12)22-2/h3-10H,1-2H3/b8-7+ |
Clave InChI |
GTBKDUBYCBUJDP-BQYQJAHWSA-N |
SMILES isomérico |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4OC |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC |
SMILES canónico |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)










![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)